"Tert-butyl 3-acetylpiperidine-1-carboxylate" properties and structure
"Tert-butyl 3-acetylpiperidine-1-carboxylate" properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tert-butyl 3-acetylpiperidine-1-carboxylate, a key building block in medicinal chemistry and pharmaceutical development.
Chemical Structure and Properties
tert-Butyl 3-acetylpiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with an acetyl group at the 3-position. The Boc protecting group allows for the modulation of the reactivity of the piperidine nitrogen, making this compound a versatile intermediate in organic synthesis.
Chemical Identifiers
| Identifier | Value |
| Chemical Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Canonical SMILES | CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
| InChI | InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 |
| CAS Numbers | 1008563-06-1 ((S)-enantiomer), 942143-25-1 ((R)-enantiomer) |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 312.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1] |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of tert-butyl 3-acetylpiperidine-1-carboxylate is not widely published, a general synthetic approach can be inferred from the synthesis of related piperidine derivatives. A common strategy involves the protection of the piperidine nitrogen, followed by the introduction of the acetyl group.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable piperidine precursor. The following diagram illustrates the logical workflow.
Caption: General synthetic workflow for tert-butyl 3-acetylpiperidine-1-carboxylate.
Example Experimental Protocol (for a related 4-acetyl isomer)
Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate
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Reaction Setup: tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (2.29 g, 8.32 mmol) is dissolved in 30 ml of tetrahydrofuran (THF), and the solution is cooled to -78 °C.
-
Grignard Reaction: Methylmagnesium bromide (3.0 M solution, 7.73 ml, 10.82 mmol) is slowly added to the cooled solution. The reaction mixture is then stirred at 0 °C for 1 hour.
-
Workup: The reaction is quenched with a 2 N aqueous solution of hydrochloric acid. The pH is then adjusted to 10 with a 6 N sodium hydroxide solution.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated. The resulting residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol = 10/1) to yield the final product.
Spectroscopic Data
The following spectroscopic data has been reported for a compound identified as tert-butyl 3-acetylpiperidine-1-carboxylate. Researchers should consult the original source for confirmation, as the supporting information describes the synthesis of multiple related compounds.
NMR Spectroscopy
| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (126 MHz, CDCl₃) |
| Chemical Shift (δ ppm) | Chemical Shift (δ ppm) |
| 3.90 – 3.81 (m, 1H) | 154.7 |
| 3.39 – 3.28 (m, 2H) | 78.9 |
| 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H) | 52.9 |
| 1.92 – 1.72 (m, 2H) | 46.4 |
| 1.58 – 1.48 (m, 1H) | 33.1 |
| 1.45 (s, 9H) | 28.7 |
| 1.14 (d, J = 6.3 Hz, 3H) | 23.4 |
| 20.7 |
Source: Supplementary Information from Macmillan Group, Princeton University.[2]
Infrared (IR) Spectroscopy
| Wavenumber (νₘₐₓ, cm⁻¹) |
| 2969 |
| 2875 |
| 1693 |
| 1479 |
| 1456 |
| 1391 |
| 1366 |
| 1287 |
| 1250 |
| 1172 |
| 1138 |
| 1110 |
| 1084 |
| 1029 |
| 1003 |
| 972 |
| 902 |
| 856 |
| 773 |
Source: Supplementary Information from Macmillan Group, Princeton University (reported as a film).[2]
Applications in Drug Development
tert-Butyl 3-acetylpiperidine-1-carboxylate is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] The presence of both a protected amine and a ketone functionality allows for selective chemical transformations, making it a versatile intermediate in multi-step organic synthesis.[1] The Boc group provides stability during various reaction conditions and can be readily removed under mild acidic conditions, which is advantageous in the synthesis of complex molecules with sensitive functional groups.[1] This compound and its derivatives are utilized in medicinal chemistry for the preparation of bioactive molecules, including those targeting the central nervous system and enzyme inhibitors.[1]
Safety and Handling
Information regarding the safety and handling of tert-butyl 3-acetylpiperidine-1-carboxylate is limited and primarily available from chemical suppliers. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Logical Relationships in Synthesis
The synthesis of piperidine-based pharmaceutical intermediates often involves a series of protection, functionalization, and deprotection steps. The following diagram illustrates the logical relationship in a typical synthetic sequence utilizing a protected piperidine core.
Caption: Logical flow in the synthesis of a pharmaceutical ingredient using a protected piperidine intermediate.
